molecular formula C17H10Cl3FN2O3 B3037937 5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone CAS No. 672951-52-9

5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone

Cat. No.: B3037937
CAS No.: 672951-52-9
M. Wt: 415.6 g/mol
InChI Key: MJTRLPMJALCHJY-UHFFFAOYSA-N
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Description

“5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” is a complex organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of various substituents through reactions such as halogenation, fluorination, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations would include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research may focus on understanding their interactions with biological targets and evaluating their efficacy in vitro and in vivo.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Studies may explore its activity against specific diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.

Mechanism of Action

The mechanism of action of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
  • 5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone

Uniqueness

Compared to similar compounds, “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” may exhibit unique properties due to the specific arrangement of its substituents

Properties

IUPAC Name

5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3FN2O3/c1-25-10-2-4-11(5-3-10)26-16-14(20)8-22-23(17(16)24)15-12(18)6-9(21)7-13(15)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTRLPMJALCHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=C(C=C(C=C3Cl)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134429
Record name 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-52-9
Record name 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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